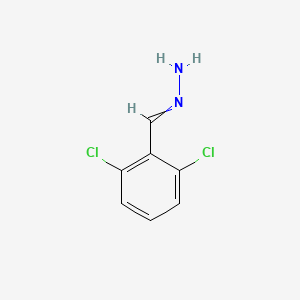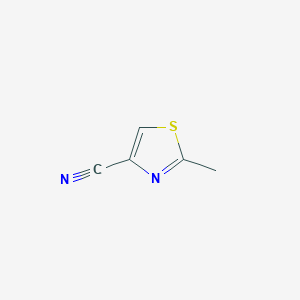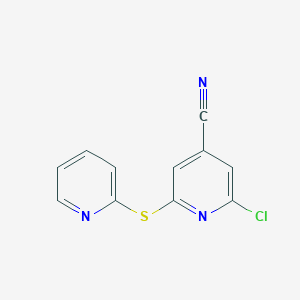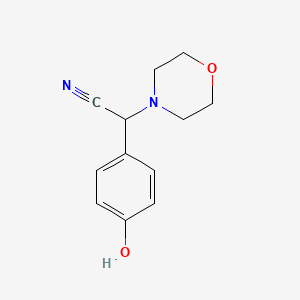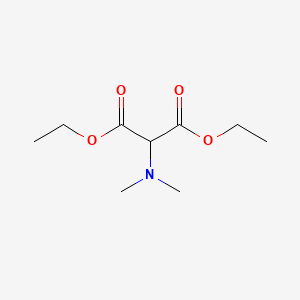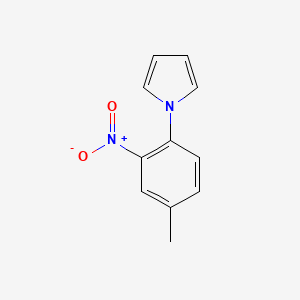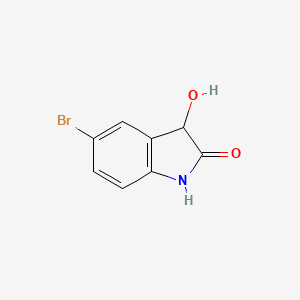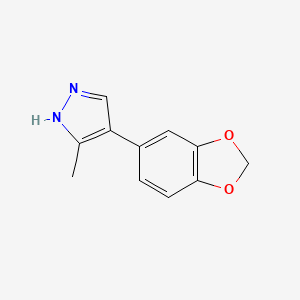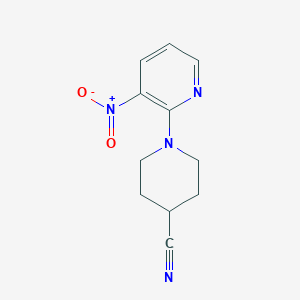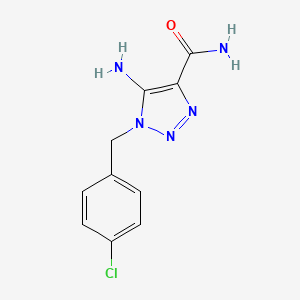
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, is a derivative of 1,2,3-triazole, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly synthesized in the provided papers, they do offer insights into the synthesis of closely related triazole compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involves 4-chlorobenzenamine as a starting material, which is structurally similar to the benzyl component of the compound .
Synthesis Analysis
The synthesis of related triazole compounds involves multi-step processes. In the case of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a five-step synthesis was employed starting from 4-chlorobenzenamine. The reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of 88% . This suggests that the synthesis of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could potentially follow a similar pathway, with modifications to the side chain to match the target compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is pivotal for the biological activity of these compounds. The characterization of such compounds is typically done using techniques like 1H NMR and MS, as demonstrated in the synthesis of the related compound . These techniques would be essential for confirming the structure of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide as well.
Chemical Reactions Analysis
Triazole derivatives are known to undergo various chemical reactions, which can be used to further modify their structure or to synthesize new compounds. For example, thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid can be obtained and used in heterocyclization reactions with bifunctional reagents to create new heterocyclic polycyclic ensembles . This indicates that the compound of interest may also be amenable to such reactions, potentially leading to the creation of novel molecules with a triazole core.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide are not detailed in the provided papers, the properties of triazole derivatives can be inferred. These compounds are generally stable and can be manipulated under various reaction conditions to yield high-purity products, as evidenced by the high yield and purity of the synthesized compounds in the papers . The solubility, melting point, and other physicochemical properties would need to be determined experimentally for the specific compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound's synthesis involves catalytic hydrogenation, providing a method for preparing 4-amino-1,2,3-triazole-5-carbaldehydes and related structures (Albert & Taguchi, 1973). This process is crucial for generating a range of triazole derivatives, indicating the versatility of 5-amino-1,2,3-triazoles in chemical synthesis.
Antimicrobial Applications
- Research on 1H-1,2,3-triazole-4-carboxamides, including compounds similar to 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide, has demonstrated antimicrobial properties against various pathogens. Specific compounds showed potent antibacterial effects against S. aureus and antifungal activity against C. albicans, suggesting potential for developing new antimicrobial agents (Pokhodylo et al., 2021).
Development of Peptidomimetics and Biologically Active Compounds
- The compound's structure is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. A study on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates highlights its application in creating HSP90 inhibitors, a class of compounds with potential anticancer activity (Ferrini et al., 2015).
Applications in Nucleoside Synthesis
- The compound is involved in the synthesis of nucleosides of 5-substituted-1,2,4-triazole-3-carboxamides. This demonstrates its utility in the creation of novel nucleoside analogs, which are significant in medicinal chemistry, especially in the development of antiviral and anticancer agents (Naik et al., 1974).
Potential in Anticancer Research
- Derivatives of 1,2,3-triazole-4-carboxamide, including structures similar to the compound , have been screened for anticancer activity. Some derivatives demonstrated significant activity against various cancer cell lines, indicating the compound's potential role in the development of new anticancer agents (Pokhodylo et al., 2013).
Orientations Futures
The future directions for research on 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activities observed in related compounds, it may be of interest to explore its potential as a pharmaceutical agent . Additionally, the use of novel synthesis methods such as ultrasound-assisted reactions could be further explored .
Propriétés
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c11-7-3-1-6(2-4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYOKUBZSKOHLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384673 |
Source


|
| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
132269-38-6 |
Source


|
| Record name | 5-amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)
![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
